Pyridathion
Description
Pyridathion is an organophosphate compound primarily employed as an insecticide and acaricide in agricultural and environmental pest control. It functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of pests, leading to paralysis and death . Developed by Bayer AG, this compound is often utilized in synergistic combinations with other active ingredients, such as pyrethroids and neonicotinoids, to enhance efficacy and delay resistance development in target species . Its application spans crop protection, livestock pest management, and public health vector control. This compound’s chemical structure includes a pyridine ring and thiophosphate group, distinguishing it from other organophosphates in terms of stability and bioactivity .
Properties
CAS No. |
59631-23-1 |
|---|---|
Molecular Formula |
C11H19N2O5PS |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H19N2O5PS/c1-6-16-19(20,17-8(2)3)18-9-7-12-13(4)11(14)10(9)15-5/h7-8H,6H2,1-5H3 |
InChI Key |
NHUNFKZUEHLVER-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C |
Canonical SMILES |
CCOP(=S)(OC1=C(C(=O)N(N=C1)C)OC)OC(C)C |
Other CAS No. |
59631-23-1 |
Synonyms |
pyridathion |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- This compound’s pyridine ring enhances systemic mobility in plants compared to Parathion’s phenyl group, which prioritizes contact toxicity .
- Pirimiphos-ethyl’s pyrimidine moiety improves selectivity toward aphids and stored-grain pests, whereas this compound exhibits broader acaricidal activity .
Functional and Toxicological Comparison
| Parameter | This compound | Parathion (-ethyl) | Pirimiphos-ethyl |
|---|---|---|---|
| Mode of Action | AChE inhibition | AChE inhibition | AChE inhibition |
| LD₅₀ (Rat, oral) | ~25 mg/kg (estimated) | 2–6 mg/kg | 140–300 mg/kg |
| Environmental Persistence | Moderate (t₁/₂ = 7–14 days) | High (t₁/₂ = 30–60 days) | Low (t₁/₂ = 3–5 days) |
| Target Pests | Mites, beetles, flies | Aphids, leafhoppers | Stored-product insects |
Functional Insights :
- Toxicity : Parathion is significantly more toxic to mammals due to its nitro group, which enhances AChE binding affinity, whereas this compound’s reduced mammalian toxicity allows safer use in mixed-use environments .
- Persistence : Parathion’s stability in soil raises ecological concerns, while this compound’s moderate degradation balances efficacy and environmental safety .
- Spectrum : Pirimiphos-ethyl’s low persistence suits controlled storage environments, contrasting with this compound’s versatility in open-field applications .
Research Findings and Innovations
Recent studies highlight this compound’s role in resistance management. For example, a 2023 field trial demonstrated that this compound-carbamate combinations reduced spider mite resistance by 40% compared to monotherapies . Conversely, Parathion’s use has declined due to regulatory restrictions, while Pirimiphos-ethyl remains dominant in post-harvest applications .
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